Proteasome inhibitor IX

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

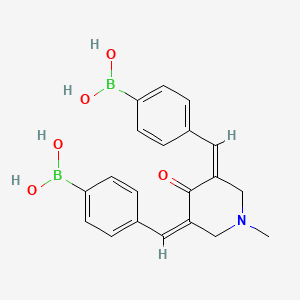

[4-[(Z)-[(5Z)-5-[(4-boronophenyl)methylidene]-1-methyl-4-oxopiperidin-3-ylidene]methyl]phenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21B2NO5/c1-23-12-16(10-14-2-6-18(7-3-14)21(25)26)20(24)17(13-23)11-15-4-8-19(9-5-15)22(27)28/h2-11,25-28H,12-13H2,1H3/b16-10-,17-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRPIKXGUPAKTIZ-APGQMXJTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C=C2CN(CC(=CC3=CC=C(C=C3)B(O)O)C2=O)C)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B(O)(O)C1=CC=C(C=C1)/C=C/2\C(=O)/C(=C\C3=CC=C(C=C3)B(O)O)/CN(C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21B2NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856849-35-9 | |

| Record name | AM-114 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0856849359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AM-114 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4H5Y396039 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the PS-IX Proteasome Inhibitory Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteasome Inhibitor IX (PS-IX), also known as AM114, is a synthetic boronic-chalcone derivative that has demonstrated potent anticancer activity. It functions as a selective inhibitor of the chymotrypsin-like (CT-L) activity of the 20S proteasome, a critical component of the ubiquitin-proteasome system responsible for intracellular protein degradation. By disrupting proteasome function, PS-IX leads to the accumulation of ubiquitinated proteins, including key cell cycle regulators and tumor suppressors like p53. This accumulation triggers a cascade of downstream events, ultimately culminating in the induction of apoptosis in cancer cells. This technical guide provides a comprehensive overview of the PS-IX inhibitory pathway, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols for its study, and visualizations of the key signaling pathways involved.

Core Mechanism of Action

PS-IX exerts its biological effects primarily through the inhibition of the 20S proteasome. The 26S proteasome, a large multi-catalytic protease complex, is responsible for the degradation of the majority of intracellular proteins, thereby regulating a wide array of cellular processes, including cell cycle progression, signal transduction, and apoptosis.[1] The catalytic activity of the proteasome is housed within its 20S core, which possesses three distinct proteolytic activities: chymotrypsin-like (CT-L), trypsin-like (T-L), and caspase-like (C-L).[1]

PS-IX, being a boronic acid derivative, forms a stable, yet reversible, complex with the active site threonine residue of the β5 subunit of the 20S proteasome, which is responsible for the CT-L activity.[2][3] This inhibition prevents the degradation of proteins targeted for destruction by the ubiquitin pathway.

Figure 1: Core mechanism of PS-IX (AM114) action.

Quantitative Data

The potency of PS-IX (AM114) has been quantified through various in vitro assays. The following tables summarize the available data on its inhibitory concentration (IC50) against the proteasome and its cytotoxic effects on cancer cell lines.

Table 1: Proteasome Inhibitory Activity of PS-IX (AM114)

| Target | Assay Type | IC50 Value | Reference |

| 20S Proteasome (Chymotrypsin-like activity) | Cell-free enzymatic assay | ~1 µM | [4] |

Table 2: Cytotoxic Activity of PS-IX (AM114)

| Cell Line | Cancer Type | Assay Type | IC50 Value | Reference |

| HCT116 p53+/+ | Colon Carcinoma | MTT Assay | 1.49 µM | [4] |

| HCT116 p53+/+ | Colon Carcinoma | Colony Formation Assay | 0.6 µM | [2][4] |

| MDA-MB-231 | Breast Cancer (ER-negative) | Not Specified | Low µM to nM range | [4] |

| MCF7 | Breast Cancer (ER-positive) | Not Specified | Low µM to nM range | [4] |

Key Signaling Pathways

The accumulation of ubiquitinated proteins following proteasome inhibition by PS-IX triggers two primary signaling cascades that lead to cancer cell death: the intrinsic apoptosis pathway and the inhibition of the NF-κB survival pathway.

Induction of the Intrinsic Apoptotic Pathway

Proteasome inhibition leads to the stabilization and accumulation of the tumor suppressor protein p53.[2][4] Elevated p53 levels transcriptionally activate pro-apoptotic genes, including p21, and members of the Bcl-2 family such as Bax and Bak. This shifts the balance towards apoptosis, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade. While direct evidence for PS-IX is limited, proteasome inhibitors are known to activate initiator caspase-9 and effector caspase-3.[5][6]

Figure 2: PS-IX-induced intrinsic apoptosis pathway.

Inhibition of the NF-κB Survival Pathway

The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a critical regulator of cell survival, proliferation, and inflammation. In many cancer cells, the NF-κB pathway is constitutively active, promoting their survival. NF-κB is sequestered in the cytoplasm in an inactive state by its inhibitor, IκBα. Upon receiving pro-survival signals, IκBα is phosphorylated, ubiquitinated, and subsequently degraded by the proteasome. This allows NF-κB to translocate to the nucleus and activate the transcription of anti-apoptotic genes.

By inhibiting the proteasome, PS-IX prevents the degradation of IκBα, thereby trapping NF-κB in the cytoplasm and blocking its pro-survival signaling.[7][8] This sensitizes cancer cells to apoptosis.

Figure 3: Inhibition of the NF-κB pathway by PS-IX.

Experimental Protocols

20S Proteasome Chymotrypsin-Like Activity Assay

This protocol describes a fluorometric assay to measure the chymotrypsin-like activity of the 20S proteasome using the substrate Suc-LLVY-AMC.

Materials:

-

Purified 20S proteasome

-

PS-IX (AM114) or other inhibitors

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 25 mM KCl, 10 mM NaCl, 1 mM MgCl₂, 1 mM DTT

-

Substrate: Suc-Leu-Leu-Val-Tyr-AMC (Suc-LLVY-AMC), 10 mM stock in DMSO

-

96-well black microplate

-

Fluorometric plate reader (Excitation: 360-380 nm, Emission: 460 nm)

Procedure:

-

Prepare serial dilutions of PS-IX in Assay Buffer.

-

In a 96-well plate, add 2 µL of each inhibitor dilution. Include a vehicle control (DMSO).

-

Add 88 µL of Assay Buffer containing 2.5 nM of purified 20S proteasome to each well.

-

Incubate the plate at 37°C for 15 minutes.

-

Prepare the substrate working solution by diluting the Suc-LLVY-AMC stock to 1 mM in Assay Buffer.

-

Initiate the reaction by adding 10 µL of the 1 mM Suc-LLVY-AMC substrate solution to each well (final concentration: 100 µM).

-

Immediately measure the fluorescence intensity kinetically for 30-60 minutes at 37°C.

-

Calculate the rate of reaction (slope of the linear portion of the curve).

-

Determine the percent inhibition for each PS-IX concentration relative to the vehicle control and calculate the IC50 value.

Figure 4: Workflow for 20S proteasome activity assay.

Colony Formation Assay

This assay assesses the long-term effect of PS-IX on the ability of single cells to proliferate and form colonies.

Materials:

-

Cancer cell line of interest (e.g., HCT116)

-

Complete cell culture medium

-

PS-IX (AM114)

-

6-well plates

-

Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

-

Seed a low density of cells (e.g., 500-1000 cells per well) in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of PS-IX or vehicle control.

-

Incubate the plates for 10-14 days, replacing the medium with fresh medium containing the respective treatments every 3-4 days.

-

After the incubation period, wash the colonies twice with PBS.

-

Fix the colonies with 100% methanol for 15 minutes.

-

Stain the colonies with Crystal Violet solution for 20 minutes.

-

Gently wash the plates with water to remove excess stain and allow them to air dry.

-

Count the number of colonies (a colony is typically defined as a cluster of ≥50 cells).

-

Calculate the plating efficiency and survival fraction for each treatment group.

Figure 5: Workflow for colony formation assay.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell line treated with PS-IX

-

Annexin V-FITC (or other fluorochrome)

-

Propidium Iodide (PI)

-

1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)

-

Flow cytometer

Procedure:

-

Treat cells with PS-IX for the desired time period.

-

Harvest both adherent and floating cells.

-

Wash the cells twice with cold PBS and then once with 1X Annexin V Binding Buffer.

-

Resuspend the cells in 1X Annexin V Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Interpretation:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic or necrotic cells

-

Annexin V- / PI+ : Necrotic cells

Figure 6: Workflow for Annexin V/PI apoptosis assay.

Concluding Remarks

This compound (PS-IX, AM114) is a promising anticancer agent that targets a fundamental cellular process. Its ability to inhibit the chymotrypsin-like activity of the proteasome leads to the accumulation of key regulatory proteins, ultimately inducing apoptosis and inhibiting cancer cell proliferation. The p53-dependent nature of its cytotoxicity in certain contexts suggests potential for targeted therapeutic strategies. Further research is warranted to fully elucidate its selectivity for immunoproteasome versus constitutive proteasome, its detailed caspase activation profile, and its efficacy in a broader range of cancer models. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of PS-IX and similar boronic-chalcone derivatives.

References

- 1. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 2. A boronic-chalcone derivative exhibits potent anticancer activity through inhibition of the proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Proteasome Inhibitors: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Proteasome Inhibitors Induce Cytochrome c–Caspase-3-Like Protease-Mediated Apoptosis in Cultured Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of ubiquitin-proteasome pathway–mediated IκBα degradation by a naturally occurring antibacterial peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibitors of the Immunoproteasome: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Target and Binding Site of AM114

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AM114 is a potent, synthetic boronic-chalcone derivative that has demonstrated significant anticancer activity. Its primary mechanism of action is the targeted inhibition of the cellular proteasome, a critical complex for protein degradation. This guide provides a detailed overview of the molecular target of AM114, its specific binding site, and the downstream signaling consequences of its inhibitory action. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of workflows and signaling pathways to support further research and development of this class of compounds.

Molecular Target Identification

The primary molecular target of AM114 is the 20S proteasome core particle . The proteasome is a large, multi-subunit protease complex responsible for the degradation of ubiquitinated proteins, playing a crucial role in cellular homeostasis, cell cycle regulation, and apoptosis. AM114 specifically inhibits the chymotrypsin-like activity of the proteasome, which is one of the three major proteolytic activities of the complex. This activity is essential for the degradation of many cellular regulatory proteins.

Binding Site and Mechanism of Inhibition

As a boronic acid-containing compound, AM114 shares a well-established binding mechanism with other proteasome inhibitors of its class, such as bortezomib.

-

Target Subunit: The chymotrypsin-like activity of the 20S proteasome resides in its β5 subunit .

-

Binding Interaction: The boronic acid moiety of AM114 acts as a transition-state analog. It forms a stable, yet reversible, tetrahedral boronate complex with the hydroxyl group of the N-terminal threonine (Thr1) residue within the β5 subunit's active site. This interaction effectively blocks the catalytic activity of the subunit.

While a crystal structure of AM114 specifically bound to the 20S proteasome is not publicly available, the interaction between the boronic acid group and the active site threonine is the cornerstone of its inhibitory function.

Quantitative Data

The inhibitory potency of AM114 has been quantified through various in vitro assays. The data is summarized below for clarity and comparison.

| Parameter | Assay Type | Cell Line / System | Value (IC50) | Reference |

| Proteasome Activity Inhibition | Chymotrypsin-like Assay | Purified 20S Proteasome | ~1 µM | |

| Cell Growth Inhibition | MTT Assay | HCT116 p53+/+ | 1.5 µM | |

| Cell Growth Inhibition | Colony Formation Assay | HCT116 p53+/+ | 0.6 µM |

Downstream Signaling Pathway: p53-Mediated Apoptosis

Inhibition of the proteasome by AM114 prevents the degradation of key tumor suppressor proteins, most notably p53. Under normal conditions, p53 levels are kept low through ubiquitination by MDM2 and subsequent degradation by the proteasome. AM114 treatment leads to the accumulation of p53, which then acts as a transcription factor to induce cell cycle arrest and apoptosis.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are based on established and widely used protocols in the field.

20S Proteasome Chymotrypsin-Like Activity Assay

This assay quantifies the inhibitory effect of AM114 on the chymotrypsin-like activity of purified 20S proteasome using a fluorogenic substrate.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: 25 mM HEPES, pH 7.5.

-

Substrate: Prepare a 10 mM stock solution of Suc-LLVY-AMC (succinyl-leucine-leucine-valine-tyrosine-7-amido-4-methylcoumarin) in DMSO. Dilute to a working concentration of 100 µM in Assay Buffer just before use.

-

Enzyme: Dilute purified human 20S proteasome to a working concentration of 2 nM in Assay Buffer.

-

Inhibitor: Prepare a serial dilution of AM114 in DMSO, then dilute further in Assay Buffer to the final desired concentrations.

-

-

Assay Procedure:

-

Add 50 µL of Assay Buffer to the wells of a black, flat-bottom 96-well plate.

-

Add 10 µL of the AM114 dilutions or vehicle control (DMSO in Assay Buffer) to respective wells.

-

Add 20 µL of the 2 nM 20S proteasome solution to all wells except the blank (add 20 µL of Assay Buffer to the blank).

-

Pre-incubate the plate for 15 minutes at 37°C.

-

Initiate the reaction by adding 20 µL of the 100 µM Suc-LLVY-AMC substrate solution to all wells.

-

-

Data Acquisition and Analysis:

-

Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

-

Measure the fluorescence intensity (Excitation: ~350 nm, Emission: ~440 nm) every 2 minutes for 30-60 minutes.

-

Calculate the rate of reaction (V) for each concentration of AM114.

-

Plot the percentage of inhibition against the logarithm of the AM114 concentration and fit the data using a non-linear regression model to determine the IC50 value.

-

MTT Cell Viability Assay

This colorimetric assay assesses the ability of AM114 to inhibit cell proliferation by measuring the metabolic activity of HCT116 cells.

Methodology:

-

Cell Plating:

-

Harvest HCT116 cells and perform a cell count.

-

Seed 5,000 cells per well in 100 µL of complete culture medium in a clear, flat-bottom 96-well plate.

-

Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of AM114 in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the AM114 dilutions or vehicle control.

-

Incubate for 72 hours at 37°C, 5% CO2.

-

-

MTT Reaction and Measurement:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

-

Add 10 µL of the MTT solution to each well.

-

Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank (medium only) from all readings.

-

Calculate the percentage of cell viability relative to the vehicle-treated control wells.

-

Plot the percentage of viability against the logarithm of the AM114 concentration to determine the IC50 value.

-

Colony Formation Assay

This assay assesses the long-term effect of AM114 on the ability of single cells to proliferate and form colonies.

Methodology:

-

Cell Plating:

-

Prepare a single-cell suspension of HCT116 cells.

-

Seed approximately 500 cells per well into 6-well plates containing complete culture medium.

-

Incubate overnight to allow cells to attach.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of AM114 for 24 hours.

-

After 24 hours, remove the drug-containing medium, wash the cells once with PBS, and add fresh, drug-free complete medium.

-

-

Colony Growth:

-

Incubate the plates for 10-14 days at 37°C, 5% CO2, allowing viable cells to form colonies. Change the medium every 3-4 days.

-

-

Fixing and Staining:

-

Once colonies are visible to the naked eye, remove the medium and gently wash the wells with PBS.

-

Fix the colonies by adding 1 mL of 100% cold methanol to each well and incubating for 15 minutes.

-

Remove the methanol and add 1 mL of 0.5% crystal violet solution (in 25% methanol) to each well. Incubate for 10-20 minutes at room temperature.

-

Remove the crystal violet solution and wash the wells carefully with water until the background is clear.

-

-

Data Analysis:

-

Allow the plates to air dry.

-

Count the number of colonies containing at least 50 cells in each well.

-

Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group to assess the drug's effect.

-

An In-depth Technical Guide to the Discovery of Proteasome Inhibitor IX

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteasome Inhibitor IX, also identified as AM114 and chemically known as 3,5-bis-(4-boronic acid-benzylidene)-1-methyl-piperidin-4-one, is a novel chalcone derivative that has demonstrated significant potential as an anticancer agent. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound. It includes detailed experimental protocols for its synthesis and key biological assays, a compilation of its quantitative biological activity, and a discussion of the signaling pathways it modulates. The information is presented to facilitate further research and development of this and similar classes of compounds.

Introduction

The ubiquitin-proteasome system is a critical cellular pathway responsible for the degradation of most intracellular proteins, playing a vital role in cellular homeostasis, cell cycle regulation, and signal transduction. Its dysregulation is implicated in various diseases, including cancer, making the proteasome an attractive target for therapeutic intervention. Several proteasome inhibitors, such as bortezomib, carfilzomib, and ixazomib, have been successfully developed and are used in the clinic, primarily for the treatment of multiple myeloma.

Chalcones, a class of natural and synthetic compounds characterized by an open-chain flavonoid structure, have been recognized for their broad spectrum of biological activities, including anti-inflammatory and anticancer properties. The convergence of the pharmacophore of chalcones with the established mechanism of boronic acid-based proteasome inhibitors led to the exploration of boronic chalcone derivatives as a new class of anticancer agents. This exploration resulted in the identification of this compound (AM114) as a potent inhibitor of the proteasome with significant cytotoxic effects against cancer cells.[1]

Discovery and Synthesis

Discovery

This compound (AM114) was identified through the evaluation of a series of boronic chalcone derivatives for their anticancer activity. Among the tested compounds, AM114 displayed the most potent growth inhibitory effects.[1] Its discovery highlighted the potential of hybrid molecules that combine the structural features of chalcones with the proteasome-inhibiting functionality of boronic acids.

Synthesis of 3,5-bis-(4-boronic acid-benzylidene)-1-methyl-piperidin-4-one (AM114)

The synthesis of AM114 involves a multi-step process, beginning with the formation of the core 3,5-bis(benzylidene)piperidin-4-one structure, followed by the introduction of the boronic acid moieties. While the exact, detailed protocol for AM114 is not publicly available in a single document, a general and plausible synthetic route can be constructed based on established chemical methodologies for similar compounds.[2][3][4][5]

Experimental Protocol: Synthesis of AM114

Materials:

-

4-Piperidone monohydrate hydrochloride

-

4-Formylphenylboronic acid

-

Methylamine

-

Hydrochloric acid

-

Sodium hydroxide

-

Ethanol

-

Diethyl ether

-

Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrers, etc.)

-

Purification apparatus (e.g., column chromatography system)

Step 1: Synthesis of 1-methyl-4-piperidone

-

Dissolve 4-piperidone monohydrate hydrochloride in ethanol in a round-bottom flask.

-

Add an aqueous solution of methylamine.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with hydrochloric acid.

-

Extract the product with diethyl ether.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 1-methyl-4-piperidone.

Step 2: Synthesis of 3,5-bis-(4-formylbenzylidene)-1-methyl-piperidin-4-one

-

In a flask, dissolve 1-methyl-4-piperidone and 2 equivalents of 4-formylbenzaldehyde in ethanol.

-

Add a catalytic amount of sodium hydroxide (or another suitable base).

-

Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature, which should result in the precipitation of the product.

-

Filter the precipitate, wash with cold ethanol, and dry to yield the intermediate product.

Step 3: Conversion to 3,5-bis-(4-boronic acid-benzylidene)-1-methyl-piperidin-4-one (AM114)

-

This step involves the conversion of the formyl groups to boronic acid groups. A common method is the Pinnick oxidation to the carboxylic acid followed by conversion to the boronic acid. A more direct, though potentially more complex, route would involve a palladium-catalyzed borylation reaction. A plausible, though not definitively published method is outlined below.

-

Protect the ketone functionality of the intermediate from Step 2 if necessary.

-

Dissolve the protected intermediate in a suitable solvent (e.g., dioxane).

-

Add a palladium catalyst (e.g., Pd(OAc)2), a ligand (e.g., SPhos), and a boron source (e.g., bis(pinacolato)diboron).

-

Heat the reaction mixture under an inert atmosphere for several hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, perform an aqueous workup and extract the product.

-

Deprotect the ketone and purify the final product, AM114, by column chromatography.

Biological Activity

Quantitative Data

The biological activity of this compound (AM114) has been quantified through various in vitro assays. The key findings from the initial discovery paper are summarized in the tables below.[1]

Table 1: In Vitro Proteasome Inhibition

| Proteasome Activity | Target | IC50 (µM) |

| Chymotrypsin-like | 20S Proteasome | ~1 |

Table 2: In Vitro Anticancer Activity

| Assay | Cell Line | IC50 (µM) |

| MTT Assay | HCT116 p53+/+ | 1.5 |

| Colony Formation Assay | HCT116 p53+/+ | 0.6 |

Experimental Protocols for Biological Assays

20S Proteasome Chymotrypsin-like Activity Assay

This assay measures the ability of a compound to inhibit the chymotrypsin-like activity of the purified 20S proteasome.

Experimental Protocol:

-

Reagents: Purified human 20S proteasome, Suc-LLVY-AMC (fluorogenic substrate), assay buffer (e.g., 20 mM Tris-HCl, pH 7.5), AM114, and a known proteasome inhibitor as a positive control (e.g., MG132).

-

Procedure:

-

Prepare a series of dilutions of AM114 in assay buffer.

-

In a 96-well black microplate, add the purified 20S proteasome to each well.

-

Add the different concentrations of AM114 or control compounds to the wells and incubate for 15-30 minutes at 37°C.

-

Initiate the reaction by adding the fluorogenic substrate Suc-LLVY-AMC to each well.

-

Measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm every 5 minutes for 30-60 minutes using a fluorescence plate reader.

-

Calculate the rate of substrate cleavage for each concentration of the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Experimental Protocol:

-

Cell Seeding: Seed cancer cells (e.g., HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of AM114 for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Colony Formation Assay

This assay assesses the long-term effect of a compound on the ability of single cells to proliferate and form colonies.

Experimental Protocol:

-

Cell Seeding: Plate a low density of cells (e.g., 500-1000 cells per well) in a 6-well plate.

-

Compound Treatment: Treat the cells with different concentrations of AM114 for 24 hours.

-

Recovery: After 24 hours, remove the medium containing the compound and replace it with fresh medium.

-

Incubation: Incubate the plates for 10-14 days to allow for colony formation.

-

Staining: Fix the colonies with methanol and stain them with a solution of crystal violet.

-

Quantification: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

-

Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.

Signaling Pathways and Mechanism of Action

This compound (AM114) exerts its anticancer effects primarily through the inhibition of the chymotrypsin-like activity of the 20S proteasome. This inhibition leads to the disruption of cellular protein homeostasis and the activation of specific signaling pathways that culminate in apoptosis.

Inhibition of Proteasome and p53 Accumulation

The primary mechanism of action of AM114 is the inhibition of the proteasome. This leads to the accumulation of ubiquitinated proteins that would normally be degraded. Among these proteins is the tumor suppressor p53. By preventing its degradation, AM114 treatment leads to increased cellular levels of p53.[1] Accumulated p53 can then transcriptionally activate its downstream targets, such as the cyclin-dependent kinase inhibitor p21, leading to cell cycle arrest and apoptosis.[1]

Potential Involvement of the NF-κB Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of inflammation, immunity, and cell survival. In many cancers, the NF-κB pathway is constitutively active, promoting cell proliferation and inhibiting apoptosis. The activation of the canonical NF-κB pathway involves the proteasomal degradation of its inhibitor, IκBα. By inhibiting the proteasome, proteasome inhibitors, including chalcone derivatives, can prevent IκBα degradation, thereby sequestering NF-κB in the cytoplasm and inhibiting its pro-survival signaling.[6][7][8] While not explicitly demonstrated for AM114 in the initial discovery paper, it is a highly probable mechanism of its anticancer activity.

Induction of Endoplasmic Reticulum (ER) Stress

The endoplasmic reticulum is responsible for the proper folding and modification of a large proportion of cellular proteins. A buildup of misfolded or unfolded proteins in the ER triggers a cellular stress response known as the unfolded protein response (UPR) or ER stress. The proteasome plays a key role in ER-associated degradation (ERAD), a process that removes terminally misfolded proteins from the ER for degradation. Proteasome inhibition blocks ERAD, leading to the accumulation of misfolded proteins in the ER and inducing ER stress.[9][10] Prolonged or severe ER stress can activate apoptotic pathways. Given its mechanism of action, it is highly likely that AM114 induces ER stress, contributing to its cytotoxic effects.

Conclusion

This compound (AM114) represents a promising lead compound in the development of novel anticancer therapeutics. Its unique boronic-chalcone structure effectively targets the chymotrypsin-like activity of the proteasome, leading to cancer cell death through the activation of the p53 pathway and likely through the inhibition of pro-survival pathways like NF-κB and the induction of ER stress. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers in the field of drug discovery and cancer biology, facilitating further investigation into the therapeutic potential of AM114 and the development of next-generation proteasome inhibitors.

References

- 1. A boronic-chalcone derivative exhibits potent anticancer activity through inhibition of the proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Evaluation of Anti-inflammatory N-Substituted 3,5-Bis(2-(trifluoromethyl)benzylidene)piperidin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cytotoxic 3,5-bis(benzylidene)piperidin-4-ones and N-acyl analogs displaying selective toxicity for malignant cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The aromatic ketone 4'-hydroxychalcone inhibits TNFα-induced NF-κB activation via proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting STAT3 and NF-κB Signaling Pathways in Cancer Prevention and Treatment: The Role of Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Proteasome Inhibition Represses Unfolded Protein Response and Nox4, Sensitizing Vascular Cells to Endoplasmic Reticulum Stress-Induced Death - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Enhancing ER stress in myeloma - PMC [pmc.ncbi.nlm.nih.gov]

Chemical structure and properties of PS-IX

An In-depth Technical Guide to Protoporphyrin IX (PS-IX)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protoporphyrin IX (PPIX), a naturally occurring tetrapyrrole, is a pivotal intermediate in the biosynthesis of essential macromolecules such as heme, chlorophyll, and vitamin B12.[1][2] Its unique photochemical properties have also positioned it as a significant photosensitizer in the field of photodynamic therapy (PDT) for the treatment of cancer and other diseases.[3][4] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, biosynthesis, and biological activities of Protoporphyrin IX, with a focus on its relevance to biomedical research and drug development.

Chemical Structure and Physicochemical Properties

Protoporphyrin IX is a heterocyclic organic compound characterized by a porphyrin ring, which is a large macrocycle consisting of four pyrrole rings linked by four methine bridges.[5] The peripheral positions of the porphyrin core are substituted with four methyl groups, two vinyl groups, and two propionic acid groups.[2] The arrangement of these side chains is designated by the Roman numeral "IX". The chemical structure of Protoporphyrin IX was first proposed by Küster in 1912 and later confirmed by Fischer.[1]

The planar, aromatic nature of the porphyrin ring system is responsible for the characteristic light absorption properties of Protoporphyrin IX, including a strong Soret band and four weaker Q bands in the visible spectrum.[6] This property is central to its role as a photosensitizer.

Table 1: Physicochemical Properties of Protoporphyrin IX

| Property | Value | Reference |

| Molecular Formula | C₃₄H₃₄N₄O₄ | [7] |

| Molar Mass | 562.7 g/mol | [7] |

| IUPAC Name | 3-[18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid | [7] |

| CAS Number | 553-12-8 | [7] |

| Solubility | Insoluble in water. Soluble in benzene, carbon disulfide, chlorinated aliphatic hydrocarbons, chloroform, cyclohexanone, dioxane, ethyl acetate, ethylbenzene, MEK, NMP, THF. | [8] |

Biosynthesis of Protoporphyrin IX

The biosynthesis of Protoporphyrin IX is a highly conserved eight-step enzymatic process that occurs in both the mitochondria and cytoplasm of cells.[5] It begins with the condensation of glycine and succinyl-CoA to form δ-aminolevulinic acid (ALA).[1][5] A series of enzymatic reactions then leads to the formation of protoporphyrinogen IX, which is subsequently oxidized to Protoporphyrin IX by the enzyme protoporphyrinogen oxidase.[2]

Protoporphyrin IX is the immediate precursor to heme, which is formed by the insertion of ferrous iron into the center of the porphyrin ring, a reaction catalyzed by the enzyme ferrochelatase.[1][2]

Caption: Biosynthesis pathway of Protoporphyrin IX (PS-IX).

Biological and Pharmacological Properties

Protoporphyrin IX plays a dual role in biological systems. As a crucial metabolic intermediate, its homeostasis is tightly regulated.[5] However, its accumulation, often due to genetic or acquired deficiencies in the heme synthesis pathway (porphyrias), can lead to photosensitivity and liver damage.[5]

The photosensitizing properties of Protoporphyrin IX are harnessed in photodynamic therapy (PDT).[3][4] In PDT, Protoporphyrin IX is administered, often via its precursor 5-aminolevulinic acid (5-ALA), and preferentially accumulates in tumor cells.[4] Subsequent exposure of the tumor to light of a specific wavelength excites Protoporphyrin IX, leading to the generation of reactive oxygen species (ROS), primarily singlet oxygen, which induces tumor cell death.[4]

Table 2: Key Biological and Pharmacological Activities of Protoporphyrin IX

| Activity | Description | Key Findings | References |

| Heme Precursor | Final intermediate in the heme biosynthetic pathway. | Essential for the formation of hemoglobin, cytochromes, and other hemoproteins. | [1][2][5] |

| Photosensitizer | Absorbs light and transfers energy to molecular oxygen to produce reactive oxygen species (ROS). | Used in photodynamic therapy (PDT) for cancer treatment. | [3][4] |

| G-quadruplex Binding | Exhibits selective binding to G-quadruplex DNA structures. | Potential for development as a G-quadruplex targeting agent. | [6] |

| Toxicity | Accumulation can lead to photosensitivity and hepatotoxicity. | Observed in porphyrias and can be a limiting factor in therapeutic applications. | [5] |

Experimental Protocols

Quantification of Protoporphyrin IX in Biological Samples

A common method for the quantification of Protoporphyrin IX involves its extraction from tissues or cells followed by spectrofluorometric or high-performance liquid chromatography (HPLC) analysis.

1. Extraction:

-

Homogenize tissue or cell pellets in a solvent mixture, typically containing an organic solvent (e.g., acetone, ethyl acetate) and an acidic component (e.g., acetic acid, hydrochloric acid) to facilitate porphyrin extraction.

-

Centrifuge the homogenate to pellet cellular debris.

-

Collect the supernatant containing the extracted porphyrins.

2. Spectrofluorometric Analysis:

-

Measure the fluorescence emission of the extract at a specific wavelength (typically around 635 nm) after excitation at the Soret band peak (around 405 nm).

-

Quantify the concentration by comparing the fluorescence intensity to a standard curve of known Protoporphyrin IX concentrations.

3. HPLC Analysis:

-

Inject the extracted sample onto a reverse-phase HPLC column.

-

Elute the porphyrins using a gradient of an appropriate mobile phase (e.g., methanol/ammonium acetate buffer).

-

Detect the eluting Protoporphyrin IX using a fluorescence or UV-Vis detector.

-

Quantify by comparing the peak area to that of a known standard.

In Vitro Photodynamic Activity Assay

This protocol assesses the efficacy of Protoporphyrin IX as a photosensitizer in a cell-based assay.

1. Cell Culture and Treatment:

-

Plate cancer cells (e.g., MCF-7) in a multi-well plate and allow them to adhere overnight.

-

Incubate the cells with varying concentrations of Protoporphyrin IX or its precursor, 5-ALA, for a defined period (e.g., 4-24 hours) to allow for cellular uptake and conversion.

2. Light Exposure:

-

Wash the cells to remove any extracellular photosensitizer.

-

Expose the cells to a light source with a wavelength corresponding to the absorption peak of Protoporphyrin IX (e.g., a red light source around 630 nm) for a specific duration to deliver a defined light dose.

3. Viability Assessment:

-

Incubate the cells for a further 24-48 hours post-irradiation.

-

Assess cell viability using a standard assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.

-

Calculate the percentage of cell viability relative to untreated control cells.

Conclusion

Protoporphyrin IX is a molecule of fundamental biological importance with significant therapeutic potential, particularly in the realm of photodynamic therapy. A thorough understanding of its chemical structure, physicochemical properties, and complex biological activities is crucial for researchers and drug development professionals seeking to exploit its unique characteristics for the diagnosis and treatment of disease. Further research into the targeted delivery and activation of Protoporphyrin IX will likely lead to the development of more effective and selective cancer therapies.

References

- 1. Protoporphyrin IX: A Primer | Frontier Specialty Chemicals [frontierspecialtychemicals.com]

- 2. Protoporphyrin IX - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Protoporphyrin IX: the Good, the Bad, and the Ugly - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. protoporphyrin IX | C34H34N4O4 | CID 4971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Polystyrene - Wikipedia [en.wikipedia.org]

The Core Mechanism of Apoptosis Induction by Proteasome Inhibitor IX: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteasome inhibitors represent a cornerstone in the therapy of several hematological malignancies, most notably multiple myeloma. Their efficacy is primarily attributed to the induction of apoptosis in cancer cells, which are particularly dependent on the ubiquitin-proteasome system for survival and proliferation. This technical guide elucidates the multifaceted molecular mechanisms by which proteasome inhibitors, exemplified by compounds like Bortezomib (PS-341), induce programmed cell death. We will dissect the three principal signaling pathways implicated: disruption of the NF-κB survival pathway, induction of terminal endoplasmic reticulum (ER) stress, and activation of the intrinsic mitochondrial apoptotic cascade. This document provides a synthesis of current research, presenting quantitative data in structured tables, detailed experimental protocols for key assays, and visual diagrams of the signaling pathways to offer a comprehensive resource for the scientific community.

Introduction: The Proteasome as a Therapeutic Target

The 26S proteasome is a multi-catalytic protease complex responsible for the degradation of the majority of intracellular proteins, particularly those that are short-lived or misfolded. This degradation process, mediated by the ubiquitin-proteasome pathway (UPP), is critical for maintaining cellular homeostasis, regulating the cell cycle, and controlling signal transduction pathways. Malignant cells, characterized by high rates of protein synthesis and turnover, exhibit a heightened reliance on the proteasome to manage the resulting protein burden and to degrade tumor suppressor proteins.

Proteasome inhibitors exploit this dependency. By binding to and inhibiting the chymotrypsin-like activity of the β5 subunit of the 20S catalytic core, these drugs cause the accumulation of ubiquitinated proteins. This disruption of proteostasis triggers a cascade of cellular stress responses that converge on the activation of the apoptotic machinery, leading to selective cancer cell death.

Core Signaling Pathways of Apoptosis Induction

Proteasome inhibitor-induced apoptosis is not a linear process but rather a network of interconnected signaling events. The three primary pathways are detailed below.

Inhibition of the NF-κB Survival Pathway

The Nuclear Factor-kappa B (NF-κB) family of transcription factors plays a pivotal role in cancer by promoting the expression of genes involved in cell survival, proliferation, and inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. For NF-κB to become active, IκBα must be ubiquitinated and subsequently degraded by the proteasome.

Proteasome inhibitors block the degradation of IκBα.[1][2] This leads to the accumulation of IκBα in the cytoplasm, which effectively traps NF-κB in its inactive state and prevents its translocation to the nucleus.[3][4] The resulting downregulation of anti-apoptotic target genes (e.g., Bcl-2, Bcl-xL, XIAP) sensitizes the cell to apoptotic stimuli. It is noteworthy that some studies have reported a paradoxical activation of the canonical NF-κB pathway by proteasome inhibitors in certain cellular contexts, suggesting a more complex regulatory role.[5][6]

Induction of Endoplasmic Reticulum (ER) Stress

The endoplasmic reticulum is the primary site for the synthesis and folding of secretory and transmembrane proteins. The inhibition of the proteasome leads to the accumulation of misfolded and unfolded proteins within the ER, a condition known as ER stress.[1][7] This triggers a complex signaling network called the Unfolded Protein Response (UPR).

Initially, the UPR aims to restore homeostasis. However, under conditions of prolonged and severe ER stress induced by proteasome inhibitors, the UPR switches from a pro-survival to a pro-apoptotic response.[8] This apoptotic signaling is mediated by several factors, including:

-

CHOP (C/EBP homologous protein): Upregulation of the transcription factor CHOP, which promotes the expression of pro-apoptotic genes (e.g., Bim, DR5) and downregulates the anti-apoptotic protein Bcl-2.

-

IRE1α (Inositol-requiring enzyme 1α): Activation of the IRE1α pathway can lead to the activation of JNK (c-Jun N-terminal kinase), which in turn can phosphorylate and inhibit anti-apoptotic Bcl-2 family members and activate pro-apoptotic ones.

-

Caspase-12 (in rodents) and Caspase-4 (in humans): Activation of ER-resident caspases that can initiate the caspase cascade.[9]

The culmination of these signals leads to mitochondrial dysfunction and commitment to apoptosis.[10]

Activation of the Intrinsic (Mitochondrial) Apoptotic Pathway

The intrinsic pathway of apoptosis is tightly regulated by the Bcl-2 family of proteins, which consists of anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1) and pro-apoptotic members (e.g., Bax, Bak, and the BH3-only proteins like Bim, Bid, Puma, and Noxa). The fate of the cell is determined by the balance between these opposing factions.

Proteasome inhibitors critically shift this balance towards apoptosis through several mechanisms:

-

Stabilization of Pro-Apoptotic Proteins: Many pro-apoptotic proteins, particularly the BH3-only proteins Noxa and Bim, are short-lived and are constitutively degraded by the proteasome. Inhibition of the proteasome leads to their rapid accumulation.[7][11][12][13]

-

Upregulation of Noxa: Proteasome inhibitors can induce the transcription of Noxa, a potent sensitizer BH3-only protein that specifically neutralizes the anti-apoptotic protein Mcl-1.[11][14]

-

Conformational Change of Bax/Bak: The accumulation of BH3-only proteins leads to the activation of the effector proteins Bax and Bak, causing them to oligomerize and form pores in the outer mitochondrial membrane.[15]

This mitochondrial outer membrane permeabilization (MOMP) results in the release of cytochrome c and Smac/DIABLO into the cytoplasm. Cytochrome c binds to Apaf-1 to form the apoptosome, which activates the initiator caspase-9. Smac/DIABLO promotes apoptosis by inhibiting the activity of Inhibitor of Apoptosis Proteins (IAPs). Caspase-9 then cleaves and activates effector caspases, such as caspase-3 and -7, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.[3][16][17][18]

Quantitative Data Presentation

The following tables summarize quantitative data from studies on the effects of the proteasome inhibitor Bortezomib on various cancer cell lines.

Table 1: IC50 Values of Bortezomib in Human Myeloma Cell Lines

| Cell Line | IC50 (nM) | Exposure Time (h) | Assay Method |

|---|---|---|---|

| RPMI-8226 | 15.9 | 24 | MTT Assay[5] |

| U-266 | 7.1 | 24 | MTT Assay[5] |

| 595 | 22-32 | 48 | Cell Viability Assay[16] |

| 589 | 22-32 | 48 | Cell Viability Assay[16] |

| 638 | 22-32 | 48 | Cell Viability Assay[16] |

Table 2: Bortezomib-Induced Apoptosis and Protein Expression Changes

| Cell Line | Treatment | Apoptosis Rate (%) | Protein Change (Western Blot) | Reference |

|---|---|---|---|---|

| DU145 (Prostate) | 1.6 µM Bortezomib, 24h | 30.1% | Bik: Increased; Active Caspase-3: Increased | [19][20] |

| DLD-1 (Colon) | 1 µM Bortezomib, 3-24h | Not specified | Bik/NBK: Time-dependent accumulation | [6] |

| Mantle Cell Lymphoma (Primary) | 20 nM Bortezomib, 20h | 45.5% (average) | Noxa: Marked upregulation | [13] |

| HepG2 (Hepatoma) | 50 nM Bortezomib, 48h | Not specified | Bcl-2: Decreased; Bcl-xL: Decreased to 20% of control |[21] |

Experimental Protocols

Detailed methodologies for key experiments are provided to facilitate reproducibility and further investigation.

Apoptosis Assay by Annexin V & Propidium Iodide (PI) Staining

This protocol is used for the quantitative assessment of apoptosis by flow cytometry.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorochrome. Propidium Iodide (PI) is a fluorescent nucleic acid intercalator that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[8][22][23]

Procedure:

-

Cell Preparation: Induce apoptosis in cell cultures with this compound at the desired concentration and time. Include an untreated control.

-

Harvesting: For suspension cells, collect cells by centrifugation at 300-500 x g for 5 minutes. For adherent cells, collect the supernatant (containing detached apoptotic cells) and then gently detach the adherent cells using trypsin-EDTA or a cell scraper. Combine all cells and centrifuge.

-

Washing: Wash the cell pellet twice with cold 1X PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI Staining Solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature (25°C) in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blot Analysis for Protein Expression

This protocol is used to detect and semi-quantify specific proteins in a cell lysate.

Principle: Proteins from cell lysates are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a solid support membrane (e.g., nitrocellulose or PVDF). The membrane is probed with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to an enzyme (e.g., HRP) that catalyzes a chemiluminescent reaction for detection.[4][24]

Procedure:

-

Sample Preparation: Lyse treated and control cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Load samples onto an SDS-PAGE gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-Caspase-3, anti-Bcl-2, anti-Noxa) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (that recognizes the host species of the primary antibody) for 1 hour at room temperature.

-

Detection: Wash the membrane again as in step 7. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Use a loading control like β-actin or GAPDH to ensure equal protein loading.

Caspase Activity Assay

This protocol measures the activity of specific caspases using a fluorogenic substrate.

Principle: This assay utilizes a specific peptide substrate for a caspase of interest (e.g., DEVD for caspase-3) conjugated to a fluorescent reporter molecule (e.g., AFC or AMC). In the presence of active caspase, the substrate is cleaved, releasing the fluorophore, which can be quantified using a fluorometer. The fluorescence intensity is directly proportional to the caspase activity.[1][10][11][12]

Procedure:

-

Cell Lysis: Lyse treated and control cells (1-5 x 10^6) in 50 µL of chilled Cell Lysis Buffer. Incubate on ice for 10 minutes.

-

Centrifugation: Centrifuge the lysates at 10,000 x g for 5 minutes at 4°C. Transfer the supernatant to a fresh tube.

-

Reaction Setup: In a 96-well microplate, add 50 µL of 2X Reaction Buffer containing 10 mM DTT to 50 µL of cell lysate.

-

Substrate Addition: Add 5 µL of the 1 mM caspase substrate (e.g., DEVD-AFC for caspase-3, final concentration 50 µM).

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measurement: Read the samples in a fluorescence plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for AFC).

-

Analysis: Calculate the fold-increase in caspase activity by comparing the fluorescence of the treated samples to the untreated control.

Conclusion

This compound induces apoptosis through a sophisticated and interconnected network of signaling pathways. By disrupting cellular proteostasis, it simultaneously disables the pro-survival NF-κB pathway, triggers a terminal unfolded protein response through ER stress, and activates the mitochondrial intrinsic pathway via the accumulation of pro-apoptotic Bcl-2 family members. This multi-pronged attack overwhelms the cell's survival mechanisms, leading to the activation of the caspase cascade and efficient execution of programmed cell death. Understanding these core mechanisms is crucial for optimizing the clinical use of proteasome inhibitors and for the development of novel therapeutic strategies that target cellular protein degradation pathways.

References

- 1. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Western Blot Protocol | Proteintech Group [ptglab.com]

- 5. Frontiers | Bortezomib Inhibits Multiple Myeloma Cells by Transactivating ATF3 to Trigger miR-135a-5p- Dependent Apoptosis [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 8. scispace.com [scispace.com]

- 9. origene.com [origene.com]

- 10. biopioneer.com.tw [biopioneer.com.tw]

- 11. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. media.cellsignal.com [media.cellsignal.com]

- 13. ashpublications.org [ashpublications.org]

- 14. The proteasome inhibitor bortezomib induces p53 dependent apoptosis in activated B cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Bcl-2 antagonists interact synergistically with bortezomib in DLBCL cells in association with JNK activation and induction of ER stress - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Profiling Bortezomib Resistance Identifies Secondary Therapies in a Mouse Myeloma Model - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Bortezomib inhibits cell proliferation in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. spandidos-publications.com [spandidos-publications.com]

- 21. researchgate.net [researchgate.net]

- 22. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 23. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]

An In-depth Technical Guide on p53-Dependent Apoptosis by Proteasome Inhibitor Ixazomib

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ubiquitin-proteasome system is a critical cellular machinery responsible for the degradation of a majority of intracellular proteins, thereby maintaining cellular homeostasis and regulating key processes such as cell cycle progression, signal transduction, and apoptosis. The 26S proteasome, a multi-catalytic protease complex, is the central component of this pathway. Its inhibition has emerged as a potent strategy in cancer therapy, leading to the accumulation of misfolded or regulatory proteins, which can trigger programmed cell death, or apoptosis, in cancer cells.

Ixazomib (Ninlaro®) is a second-generation, orally bioavailable proteasome inhibitor that has demonstrated significant anti-neoplastic activity in various cancers. It reversibly inhibits the chymotrypsin-like activity of the β5 subunit of the 20S proteasome. A key mechanism underlying the pro-apoptotic effects of Ixazomib involves the activation of the tumor suppressor protein p53. This technical guide provides an in-depth overview of the p53-dependent apoptotic pathway induced by Ixazomib, complete with quantitative data, detailed experimental protocols, and signaling pathway diagrams to facilitate further research and drug development in this area. While the p53-dependent pathway is a major contributor to Ixazomib's efficacy, it is important to note that p53-independent mechanisms of apoptosis also play a significant role.

Quantitative Data: Efficacy of Ixazomib in Cancer Cell Lines

The following tables summarize the half-maximal inhibitory concentration (IC50) values of Ixazomib in various cancer cell lines, categorized by their p53 status. This data is crucial for comparing the sensitivity of different cancer types to Ixazomib and for designing future pre-clinical and clinical studies.

Table 1: IC50 Values of Ixazomib in Hematological Malignancy Cell Lines

| Cell Line | Cancer Type | p53 Status | Ixazomib IC50 (nM) | Reference |

| Jurkat | T-cell Acute Lymphoblastic Leukemia | Mutant | 38 | [1] |

| Hut78 | T-cell Lymphoma | Mutant | 52 | [1] |

| HH | T-cell Lymphoma | Wild-Type | 41 | [1] |

| L428 | Hodgkin Lymphoma | Mutant | 117 | [1] |

| L540 | Hodgkin Lymphoma | Wild-Type | 25 | [1] |

| MM.1S | Multiple Myeloma | Wild-Type | Not explicitly stated, but p53-KO cells showed increased resistance | [2] |

| MM.1R | Multiple Myeloma | Wild-Type | Not explicitly stated, but p53-KO cells showed increased resistance | [2] |

| MOLP8 | Multiple Myeloma | Wild-Type | Not explicitly stated, but p53-KO cells showed increased resistance | [2] |

| NCI-H929 | Multiple Myeloma | Wild-Type | Not explicitly stated, but p53-KO cells showed increased resistance | [2] |

Table 2: IC50 Values of Ixazomib in Solid Tumor Cell Lines

| Cell Line | Cancer Type | p53 Status | Ixazomib IC50 (nM) at 48h | Reference |

| HepG2 | Hepatocellular Carcinoma | Wild-Type | 570 ± 22 | [3] |

| Hep3B | Hepatocellular Carcinoma | Null | 201 ± 31 | [3] |

| SNU475 | Hepatocellular Carcinoma | Mutant | 387 ± 36 | [3] |

| HCT116 | Colorectal Cancer | Wild-Type | Not explicitly stated, but apoptosis was induced irrespective of p53 status | [4] |

| DLD1 | Colorectal Cancer | Mutant | Not explicitly stated, but apoptosis was induced irrespective of p53 status | [4] |

Signaling Pathways

p53-Dependent Apoptotic Pathway

Ixazomib's inhibition of the proteasome leads to the stabilization and accumulation of the p53 tumor suppressor protein. Under normal conditions, p53 is targeted for degradation by the E3 ubiquitin ligase MDM2. By blocking this degradation, Ixazomib allows p53 to accumulate in the nucleus, where it acts as a transcription factor to upregulate the expression of pro-apoptotic genes, particularly those of the Bcl-2 family such as PUMA (p53 upregulated modulator of apoptosis) and NOXA. These proteins, in turn, activate the intrinsic mitochondrial pathway of apoptosis, leading to caspase activation and cell death.

Caption: p53-Dependent Apoptotic Pathway Induced by Ixazomib.

p53-Independent Apoptotic Pathway

Ixazomib can also induce apoptosis in cancer cells that lack functional p53. One of the key p53-independent mechanisms involves the induction of endoplasmic reticulum (ER) stress. The accumulation of unfolded and misfolded proteins due to proteasome inhibition triggers the unfolded protein response (UPR). Prolonged ER stress leads to the upregulation of the transcription factor CHOP (C/EBP homologous protein). CHOP, in turn, transcriptionally activates the expression of Death Receptor 5 (DR5). The increased cell surface expression of DR5 sensitizes the cells to apoptosis via the extrinsic pathway, leading to the activation of caspase-8 and the subsequent executioner caspases.[4]

Caption: p53-Independent Apoptosis via ER Stress and DR5.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of Ixazomib on cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well flat-bottom plates

-

Ixazomib (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare serial dilutions of Ixazomib in complete culture medium from the stock solution.

-

Remove the medium from the wells and add 100 µL of the medium containing different concentrations of Ixazomib. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

-

-

Solubilization:

-

Carefully remove the medium from the wells.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Pipette up and down to ensure complete solubilization.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Use a reference wavelength of 630 nm to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the control.

-

Plot the percentage of viability against the drug concentration and determine the IC50 value using appropriate software.

-

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for quantifying the percentage of apoptotic and necrotic cells following Ixazomib treatment using flow cytometry.

Materials:

-

Cancer cell lines

-

6-well plates

-

Ixazomib

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

PBS

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.

-

Treat the cells with the desired concentrations of Ixazomib for the specified duration. Include appropriate controls.

-

-

Cell Harvesting:

-

For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect by centrifugation.

-

Wash the cells twice with ice-cold PBS.

-

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.

-

-

Data Interpretation:

-

Annexin V-negative/PI-negative cells are viable.

-

Annexin V-positive/PI-negative cells are in early apoptosis.

-

Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Western Blot Analysis of Apoptotic Proteins

This protocol is for detecting the expression levels of key proteins in the p53-dependent apoptotic pathway.

Materials:

-

Cancer cell lines

-

Ixazomib

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p53, anti-p21, anti-MDM2, anti-cleaved caspase-3, anti-PUMA, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Sample Preparation:

-

Treat cells with Ixazomib as desired.

-

Lyse the cells in RIPA buffer on ice.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature the protein samples by boiling in Laemmli buffer.

-

Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Incubate the membrane with ECL substrate.

-

Visualize the protein bands using an imaging system.

-

Use β-actin as a loading control to normalize the expression of the target proteins.

-

Conclusion

Ixazomib is a potent proteasome inhibitor that induces apoptosis in cancer cells through both p53-dependent and -independent mechanisms. The stabilization of p53 and the subsequent upregulation of pro-apoptotic Bcl-2 family members represent a key pathway for its anti-cancer activity. Concurrently, the induction of ER stress and the CHOP-DR5 axis provides a crucial mechanism for inducing cell death in p53-deficient tumors. The detailed protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to further elucidate the mechanisms of proteasome inhibitors and to develop novel therapeutic strategies for cancer treatment. A thorough understanding of these pathways is essential for identifying patient populations most likely to respond to Ixazomib and for designing rational combination therapies to overcome drug resistance.

References

- 1. Different Mutant/Wild-Type p53 Combinations Cause a Spectrum of Increased Invasive Potential in Nonmalignant Immortalized Human Mammary Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Loss of p53 enhances the tumor-initiating potential and drug resistance of clonogenic multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ixazomib promotes CHOP-dependent DR5 induction and apoptosis in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ixazomib promotes CHOP-dependent DR5 induction and apoptosis in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Anticancer Activity of Proteasome Inhibitor IX (Ixazomib): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro anticancer activity of the proteasome inhibitor Ixazomib. It is designed to furnish researchers, scientists, and drug development professionals with comprehensive data, detailed experimental methodologies, and a clear visualization of the underlying molecular pathways.

Proteasome inhibitors have emerged as a pivotal class of therapeutic agents in oncology. By targeting the ubiquitin-proteasome pathway, which is crucial for the degradation of proteins that regulate cell cycle progression and apoptosis, these inhibitors can selectively induce cell death in cancer cells.[1] Malignant cells, with their high rates of protein synthesis and turnover, are particularly dependent on proteasome function, making them more susceptible to the effects of proteasome inhibition than normal cells.[2][3]

Ixazomib is an orally bioavailable, second-generation proteasome inhibitor that reversibly binds to the β5 subunit of the 20S proteasome, inhibiting its chymotrypsin-like activity.[3][4][5] This inhibition disrupts cellular homeostasis, leading to the accumulation of ubiquitinated proteins, cell cycle arrest, and the induction of apoptosis.[6][7] This guide will delve into the quantitative data supporting the anticancer effects of Ixazomib, the experimental protocols used to generate this data, and the signaling pathways modulated by this potent agent.

Data Presentation: In Vitro Efficacy of Ixazomib

The following table summarizes the 50% inhibitory concentration (IC50) values of Ixazomib in various cancer cell lines, providing a quantitative measure of its in vitro anticancer activity.

| Cancer Type | Cell Line | IC50 (nM) | Reference |

| Diffuse Large B-Cell Lymphoma (DLBCL) | MZ | 21 | [8] |

| RC | 40 | [8] | |

| GCB and non-GCB subtypes | 21 - 200 | [8] | |

| Leukemia | Acute Lymphoblastic Leukemia (ALL) | Mean: 24 ± 11 | [9] |

| Acute Myeloid Leukemia (AML) | Mean: 30 ± 8 | [9] | |

| Multiple Myeloma | RPMI-8226 | ~30 (time-dependent) | [10] |

| U-266 | ~20 (time-dependent) | [10] | |

| Lung Cancer | Calu-6 | 9.7 | [5] |

| Colon Cancer | HCT-116 | LD50: 4 - 58 | [11] |

| HT-29 | LD50: 4 - 58 | [11] | |

| Melanoma | A375 | LD50: 4 - 58 | [11] |

| Lung Cancer | H460 | LD50: 4 - 58 | [11] |

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to facilitate the replication and further investigation of the anticancer effects of Proteasome Inhibitor IX.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of Ixazomib on the metabolic activity of cancer cells, which is an indicator of cell viability.[12][13]

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 1.5 x 10⁵ cells/well for solid tumors; 0.5-1.0 x 10⁵ cells/ml for leukemic cells) in a final volume of 100 µl of complete culture medium per well.[14] Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[14]

-

Drug Treatment: Prepare serial dilutions of Ixazomib in culture medium. Remove the old medium from the wells and add 100 µl of the drug dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubation: Incubate the plates for the desired treatment duration (e.g., 72 hours).[8]

-

MTT Addition: Add 10 µl of MTT solution (5 mg/ml in PBS) to each well to achieve a final concentration of 0.45 mg/ml.[12]

-

Formazan Formation: Incubate the plates for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.[13]

-